1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea: is a complex organic compound characterized by its unique structural features It contains an amino group, a diphenylethyl moiety, a naphthalenylethyl group, and a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea typically involves multiple steps:
Formation of the Amino-Diphenylethyl Intermediate: This step involves the reaction of benzaldehyde with nitroethane to form nitrostyrene, which is then reduced to 2-amino-1,2-diphenylethanol using a reducing agent such as lithium aluminum hydride.
Introduction of the Naphthalenylethyl Group: The 2-amino-1,2-diphenylethanol is then reacted with 1-naphthaldehyde in the presence of a catalyst to form the corresponding Schiff base.
Formation of the Thiourea Group: The Schiff base is then treated with thiourea under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]urea: Similar structure but with a urea group instead of thiourea.
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]guanidine: Contains a guanidine group instead of thiourea.
Uniqueness
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiourea group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1S)-1-naphthalen-1-ylethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25+,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAOZHGXEGTTFN-AFWDCEBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.